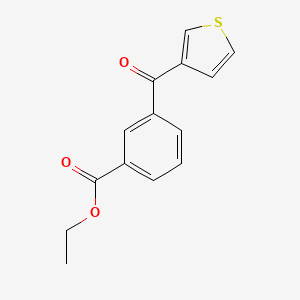

3-(3-Carboethoxybenzoyl)thiophene

Description

Contextualization of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene, a five-membered aromatic ring containing a single sulfur atom, is a cornerstone of heterocyclic chemistry. Its derivatives are the subject of extensive research due to their wide-ranging applications. In medicinal chemistry, the thiophene nucleus is recognized as a "privileged structure," meaning it is a common motif in a variety of biologically active compounds. numberanalytics.comnih.gov Thiophene-containing molecules have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the interaction between a drug molecule and its biological target. numberanalytics.com A number of commercially available drugs, such as the antiplatelet agent ticlopidine (B1205844) and the antipsychotic olanzapine, feature a thiophene core, underscoring its therapeutic relevance.

Beyond the pharmaceutical realm, thiophene derivatives are integral to the advancement of materials science. Their excellent electronic and optoelectronic properties make them ideal candidates for the construction of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the electronic properties of thiophene-based materials through chemical modification allows for the development of tailored materials for specific applications, such as in solar cells and field-effect transistors. researchgate.net The versatility of thiophene chemistry also allows for the synthesis of complex, fused-ring systems with unique photophysical properties.

Structural Framework and Distinctive Chemical Features of 3-(3-Carboethoxybenzoyl)thiophene

The presence of the thiophene ring imparts aromaticity and the potential for various chemical transformations characteristic of this heterocycle. The benzoyl group, a ketone, provides a site for nucleophilic attack and can influence the electronic properties of both the thiophene and benzene (B151609) rings. The ethyl ester functionality on the benzene ring offers another reactive handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification. The specific meta-substitution pattern on the benzene ring influences the spatial arrangement of the molecule and its potential interactions with other molecules.

Below is a table summarizing the key identifiers and predicted properties for this compound.

| Property | Value |

| IUPAC Name | ethyl 3-(thiophene-3-carbonyl)benzoate |

| Synonym | 3-(3-Carboethoxybenzoyl)thiophene |

| CAS Number | 1373233-46-7 |

| Molecular Formula | C14H12O3S |

| Molecular Weight | 260.31 g/mol |

| Predicted XLogP3 | 3.5 |

| Predicted Hydrogen Bond Donor Count | 0 |

| Predicted Hydrogen Bond Acceptor Count | 3 |

| Predicted Rotatable Bond Count | 4 |

Note: The properties listed above are computationally predicted and may vary from experimental values.

Overview of Key Research Areas Pertaining to 3-(3-Carboethoxybenzoyl)thiophene

While extensive research has been conducted on the broader class of thiophene derivatives, specific studies focusing solely on 3-(3-Carboethoxybenzoyl)thiophene are not widely available in peer-reviewed literature. Its primary significance appears to be as a chemical intermediate or a building block in organic synthesis. The combination of the thiophene ring, the benzoyl ketone, and the ethyl ester provides multiple points for further chemical elaboration, making it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

For instance, compounds with a benzoylthiophene scaffold are explored for various biological activities. The modification of the carboethoxy group, for example through hydrolysis to a carboxylic acid, could lead to the synthesis of novel thiophene-containing analogues of known bioactive molecules. The ketone functionality could be a key site for reactions to build more elaborate structures.

In the context of materials science, the benzoylthiophene core can be a component of larger conjugated systems. The presence of the ester group allows for its incorporation into polymer chains or for its modification to tune the electronic and physical properties of the resulting materials. While direct research applications of 3-(3-Carboethoxybenzoyl)thiophene are not prominently documented, its structural features position it as a versatile starting material for the exploration of new chemical entities in these fields.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(thiophene-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-4-10(8-11)13(15)12-6-7-18-9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLWVVRTVMCXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641831 | |

| Record name | Ethyl 3-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-51-2 | |

| Record name | Ethyl 3-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Carboethoxybenzoyl Thiophene and Analogues

Strategies for Regioselective Functionalization of the Thiophene (B33073) Nucleus

The introduction of substituents at specific positions on the thiophene ring is a critical challenge in the synthesis of compounds like 3-(3-Carboethoxybenzoyl)thiophene. The inherent reactivity of the thiophene ring, particularly at the C2 and C5 positions, necessitates the use of sophisticated strategies to achieve the desired C3 functionalization.

Directed Acylation Approaches for C-3 Benzoylation of Thiophene

Directing group strategies offer a powerful tool for achieving regioselective C-H functionalization. In the context of thiophene chemistry, the use of a directing group can steer electrophilic substitution, such as acylation, to the less reactive C3 position. While direct acylation of thiophene typically favors the C2 position, the presence of a directing group at C2 can block this site and electronically favor substitution at C3. google.com

However, the acylation of 3-substituted thiophenes can be more straightforward. For instance, 3-acetylthiophene (B72516) has been shown to react with various aroyl chlorides in the presence of aluminum chloride to yield 2,4-diacylthiophenes. arkat-usa.org This indicates that an existing acyl group at the 3-position can direct further acylation to the 2 and 4-positions. To achieve specific C3 benzoylation on an unsubstituted thiophene, a two-step process involving initial functionalization at the 3-position followed by modification is often necessary.

Condensation Reactions in the Formation of Thiophene-Carboethoxybenzoyl Systems

Condensation reactions are fundamental in the synthesis of various heterocyclic systems, including thiophene derivatives. researchgate.net These reactions can be employed to build the thiophene ring itself or to append complex side chains. For the synthesis of 3-(3-Carboethoxybenzoyl)thiophene, a key disconnection approach could involve the condensation of a pre-functionalized thiophene with a derivative of 3-carboxybenzoic acid.

One versatile method for synthesizing substituted thiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. While not a direct route to 3-benzoylthiophenes, this method provides access to 2-aminothiophenes which can be further modified.

Another relevant approach involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as Lawesson's reagent, to form the thiophene ring. By carefully selecting the dicarbonyl precursor, it is possible to introduce the desired benzoyl group at the C3 position.

Metal-Catalyzed Heterocyclization and Coupling Strategies for Thiophene Ring Construction

Modern organic synthesis heavily relies on metal-catalyzed reactions for the efficient formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for the construction and functionalization of heterocyclic rings like thiophene.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ketones, including acyl thiophenes. acs.orgnih.govcmu.ac.th These reactions typically involve the coupling of a thiophene derivative (e.g., a stannane, boronic acid, or organozinc reagent) with an acyl chloride. For the synthesis of 3-(3-Carboethoxybenzoyl)thiophene, this would entail the coupling of a 3-thienyl organometallic species with 3-carboethoxybenzoyl chloride.

Direct C-H activation/arylation is an increasingly popular and atom-economical alternative to traditional cross-coupling methods. nii.ac.jprsc.orgmdpi.comresearchgate.net This approach allows for the direct coupling of a C-H bond in thiophene with an aryl halide. While C2-arylation of thiophene is more common, methods for C3-selective arylation are being developed. These often rely on the use of specific directing groups or carefully optimized reaction conditions.

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)2 / SPhos | Bromothiophene, Cyclopropylboronic acid | Cyclopropylthiophene | 69-93% | nih.gov |

| Pd(PPh3)4 | 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole, Aryl-boronic acid | 2-(5-arylthiophen-2-yl)-5-phenyl-1,3,4-oxadiazole | 58-78% | cmu.ac.th |

| Pd(OAc)2 / dppb | 4-bromobenzonitrile, 2-(trimethylsilyl)thiophene | 4-(5-trimethylsilanylthiophen-2-yl)-benzonitrile | - | rsc.org |

Synthesis of the 3-Carboethoxybenzoyl Moiety

The synthesis of the acylating agent, 3-carboethoxybenzoyl chloride, is a crucial prerequisite for the final acylation step. This typically involves the preparation of the corresponding carboxylic acid followed by conversion to the acyl chloride.

Preparation of Substituted Benzoyl Chloride Precursors

Substituted benzoyl chlorides are most commonly prepared from the corresponding benzoic acids. A variety of reagents can be used for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride being among the most frequently employed.

For example, 3-chlorobenzoic acid can be converted to 3-chlorobenzoyl chloride in high yield by heating with thionyl chloride. Similarly, p-methoxybenzoic acid can be transformed into p-methoxybenzoyl chloride using thionyl chloride. prepchem.com The synthesis of 3-methylbenzoyl chloride from m-toluic acid using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide has also been reported with excellent yield. chemicalbook.com A general and widely applicable method involves reacting the substituted benzoic acid with an excess of thionyl chloride, often with gentle heating, followed by removal of the excess reagent and volatile byproducts by distillation. prepchem.comgoogle.comresearchgate.net

| Starting Material | Reagent | Product | Yield | Reference |

| 3-Chlorobenzoic acid | Thionyl chloride | 3-Chlorobenzoyl chloride | 90% | |

| m-Toluic acid | Thionyl chloride, N,N-dimethylformamide | 3-Methylbenzoyl chloride | 99.3% | chemicalbook.com |

| 3,4,5-Trimethoxybenzoic acid | Bis(trichloromethyl)carbonate, Organic amine catalyst | 3,4,5-Trimethoxybenzoyl chloride | High | google.com |

| Cinnamic acid | Thionyl chloride | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | - | researchgate.net |

Esterification Techniques for Carboethoxy Group Introduction

The introduction of the carboethoxy (ethyl ester) group is a critical step in the synthesis of 3-(3-Carboethoxybenzoyl)thiophene, typically occurring after the formation of its carboxylic acid precursor, 3-(3-carboxybenzoyl)thiophene. Several esterification methods can be employed, each with distinct advantages.

Fischer-Speier Esterification: This classical and direct method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). nih.gov The reaction is driven to completion by removing the water formed, often through azeotropic distillation. While economical, this method can require harsh conditions and long reaction times.

DCC/DMAP Coupling: A milder and often more efficient approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. jocpr.com In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ethanol. jocpr.com This method proceeds at room temperature and generally provides high yields, but the dicyclohexylurea (DCU) byproduct must be removed by filtration. jocpr.com

The choice of esterification technique depends on the substrate's sensitivity and the desired scale of the reaction. The table below compares these common methods.

Table 1: Comparison of Esterification Methods for Carboethoxy Group Introduction

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | H₂SO₄ or p-TSA | Excess ethanol, reflux | Economical, simple | Harsh conditions, long reaction times |

| DCC/DMAP Coupling | DCC, DMAP | Room temperature, inert solvent (e.g., CH₂Cl₂) | Mild conditions, high yields | Stoichiometric byproduct (DCU) removal |

Multi-Component Reactions and Expedient Synthetic Routes to 3-(3-Carboethoxybenzoyl)thiopheneresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical pathway to complex molecules. organic-chemistry.orgnih.gov While a direct MCR for 3-(3-Carboethoxybenzoyl)thiophene is not prominently documented, related strategies for constructing substituted thiophenes, such as the Gewald reaction, highlight the potential of this approach. organic-chemistry.orgmdpi.com The Gewald reaction synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement for Complex Thiophene Derivatives

The core structure of 3-(3-Carboethoxybenzoyl)thiophene is typically assembled via a Friedel-Crafts acylation reaction. google.comstackexchange.com This reaction involves the electrophilic substitution of an acyl group onto the thiophene ring. nih.gov However, the acylation of thiophene presents challenges due to the ring's relative instability and potential for side reactions. google.com Optimization of reaction parameters is therefore crucial for maximizing the yield and regioselectivity.

Key Optimization Parameters:

Catalyst Choice: Traditional Lewis acids like aluminum chloride (AlCl₃) can be overly aggressive, leading to polymerisation or degradation of the thiophene ring. google.com Milder catalysts, such as zinc halides (e.g., ZnCl₂), stannic chloride (SnCl₄), or heteropolyacids, have been shown to be more effective, offering better yields and cleaner reactions. google.comnih.gov Zinc halides, in particular, are advantageous as they can be used in smaller, catalytic amounts rather than stoichiometric quantities. google.com

Solvent: The choice of solvent can influence catalyst activity and product solubility. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are commonly used.

Temperature: Friedel-Crafts acylations are often conducted at low temperatures to control the reaction's exothermicity and minimize the formation of byproducts.

Reactant Stoichiometry: Precise control over the molar ratios of the thiophene substrate, acylating agent (e.g., 3-carboethoxybenzoyl chloride), and catalyst is essential. For instance, increasing the amount of catalyst generally increases the number of active sites, which can improve the reaction rate and yield up to an optimal point. nih.gov

The regioselectivity of the acylation is a significant consideration. Electrophilic attack on an unsubstituted thiophene preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate through resonance. stackexchange.com To achieve the desired 3-substituted product, a pre-existing substituent at the 2-position may be necessary to direct the incoming acyl group to the 3-position.

The table below illustrates the impact of catalyst choice on the efficiency of Friedel-Crafts acylation.

Table 2: Influence of Lewis Acid Catalyst on Friedel-Crafts Acylation of Thiophenes

| Catalyst | Relative Activity | Common Issues | Optimization Strategy |

| Aluminum Chloride (AlCl₃) | High | Ring degradation, polymerization, high catalyst loading google.com | Use at low temperatures, precise stoichiometric control |

| Stannic Chloride (SnCl₄) | Moderate | Milder than AlCl₃, but can still cause side reactions | Controlled addition of reagents, inert atmosphere |

| Zinc Chloride (ZnCl₂) | Moderate | Lower activity but higher selectivity, catalytic amounts effective google.com | Longer reaction times may be needed |

| Heteropolyacids | Variable | Environmentally benign, reusable nih.gov | Encapsulation or support on frameworks like MOFs to enhance activity nih.gov |

Through careful selection of synthetic routes and meticulous optimization of reaction conditions, the efficient and high-purity synthesis of complex thiophene derivatives like 3-(3-Carboethoxybenzoyl)thiophene can be achieved.

Mechanistic Investigations of Synthetic Transformations Involving 3 3 Carboethoxybenzoyl Thiophene

Elucidation of Reaction Mechanisms in Thiophene (B33073) Ring Formation

The formation of the thiophene core is a foundational step in the synthesis of 3-(3-Carboethoxybenzoyl)thiophene. Several classical methods exist for constructing this five-membered heterocycle, each with a distinct mechanism.

Gewald Aminothiophene Synthesis The Gewald reaction is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism, though not fully elucidated until decades after its discovery, begins with a Knoevenagel condensation between the ketone (or aldehyde) and the α-cyanoester to form a stable acrylonitrile (B1666552) intermediate. wikipedia.orgderpharmachemica.com

Computational studies using Density Functional Theory (DFT) suggest the reaction is initiated by this condensation. researchgate.netchemrxiv.org Following the condensation, the elemental sulfur ring (typically S8) is opened by the deprotonated α,β-unsaturated nitrile. chemrxiv.org This leads to the formation of polysulfide intermediates. researchgate.netchemrxiv.org The subsequent steps involve the cyclization of a sulfurated intermediate, where the mercaptide attacks the cyano group, followed by tautomerization to yield the final 2-aminothiophene product. wikipedia.orgderpharmachemica.com The cyclization and subsequent aromatization provide the thermodynamic driving force for the entire sequence. researchgate.net

Fiesselmann Thiophene Synthesis The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives by reacting α,β-acetylenic esters with thioglycolic acid derivatives under basic conditions. wikipedia.orgwikipedia.org The mechanism commences with the deprotonation of the thioglycolic acid ester, which then acts as a nucleophile, attacking the triple bond of the alkyne. wikipedia.org This is followed by another addition to the resulting double bond. wikipedia.org The cyclization is initiated by the deprotonation of a thioglycolic acid ester moiety. wikipedia.org The resulting thiolane intermediate undergoes elimination of an alcoholate to form a ketone, followed by the elimination of a thioglycolic acid ester to yield an α,β-unsaturated ketone. wikipedia.org The final step is a tautomerization that leads to the aromatic 3-hydroxythiophene product. wikipedia.org

Hinsberg Thiophene Synthesis The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to form a substituted thiophene. researchgate.netyoutube.com This reaction is fundamentally a Stobbe-type condensation. youtube.comacs.org The mechanism starts with the formation of a carbanion from diethyl thiodiacetate, stabilized by the adjacent sulfur atom and ester groups. youtube.com This carbanion attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, leading to a lactone intermediate. acs.org A subsequent base-catalyzed intramolecular cyclization, followed by elimination and aromatization steps, yields the thiophene dicarboxylate product. youtube.comacs.org The immediate product is often a half-acid, half-ester, which can be hydrolyzed to the corresponding diacid. researchgate.netacs.org

Detailed Mechanistic Pathways of Directed Acylation on Thiophene

To produce 3-(3-Carboethoxybenzoyl)thiophene, an acyl group must be introduced onto the thiophene ring. This is typically achieved through a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.

The mechanism for the Friedel-Crafts acylation of thiophene proceeds through several key steps. byjus.com

Generation of the Electrophile : The reaction is initiated by the interaction between the acylating agent (an acyl halide or anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.org The Lewis acid coordinates to the halogen of the acyl halide, facilitating the cleavage of the carbon-halogen bond to form a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺). byjus.comsigmaaldrich.com

Electrophilic Attack : The electron-rich π-system of the thiophene ring attacks the electrophilic acylium ion. byjus.combrainly.in This attack temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion. libretexts.orgstackexchange.com

Resonance Stabilization : The positive charge in the sigma complex is delocalized across the ring system through resonance. The sulfur atom, with its lone pair of electrons, plays a crucial role in stabilizing this intermediate. brainly.instackexchange.com

Aromatization : A base (often the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom where the acyl group was added. byjus.com This restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, yielding the final acylated thiophene product. byjus.comlibretexts.org

The regioselectivity of this reaction is a critical aspect. For an unsubstituted thiophene, electrophilic attack is strongly preferred at the 2-position (α-carbon) over the 3-position (β-carbon). stackexchange.comchempedia.info This preference is because the intermediate formed from attack at the 2-position is more stable, as the positive charge can be delocalized over three atoms, including the sulfur, through three resonance structures. stackexchange.com In contrast, attack at the 3-position results in an intermediate with only two resonance forms, making it higher in energy. stackexchange.com Therefore, the synthesis of a 3-acylthiophene like 3-(3-Carboethoxybenzoyl)thiophene typically requires starting with a thiophene that is already substituted at the 2-position with a deactivating, meta-directing group, or by employing specific synthetic strategies that override the natural α-selectivity.

Understanding the Role of Catalysts and Reagents in Stereochemical and Regiochemical Control

The choice of catalysts and reagents is paramount in directing the outcome of the synthetic transformations involved in preparing 3-(3-Carboethoxybenzoyl)thiophene. These choices influence reaction rates, yields, and, most importantly, the regioselectivity of the products.

In thiophene ring formation , the role of the base is central. In the Gewald synthesis, amine bases like piperidine (B6355638) or morpholine (B109124) are used not only to catalyze the initial Knoevenagel condensation but also to facilitate the subsequent steps involving sulfur. wikipedia.orgthieme-connect.com The use of a conjugate acid-base pair catalyst, such as piperidinium (B107235) borate, has been shown to be highly efficient, allowing the reaction to proceed with truly catalytic amounts of base. thieme-connect.com In the Fiesselmann synthesis, a base like sodium ethoxide is required to deprotonate the thioglycolic acid ester, generating the nucleophile that initiates the cascade of reactions leading to the thiophene ring. wikipedia.orgwikipedia.org

In the Friedel-Crafts acylation , the Lewis acid catalyst is the key reagent. While aluminum chloride (AlCl₃) is commonly used, other catalysts like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) can also be employed. google.com A key feature of Friedel-Crafts acylation, as opposed to alkylation, is that it requires stoichiometric amounts of the catalyst because the catalyst forms a stable complex with the resulting ketone product. google.com This prevents polyacylation, a common issue in Friedel-Crafts alkylation. libretexts.org

The catalyst also plays a role in regiochemical control . DFT studies have shown that for substituted thiophenes, the presence of a Lewis acid catalyst can alter the preferred site of electrophilic attack. researchgate.net For example, with certain electron-withdrawing substituents on the thiophene ring, acylation in the absence of a catalyst might favor one position, while the presence of AlCl₃, which complexes with the substituent, can direct the incoming acyl group to a different position. researchgate.net This control is essential for synthesizing a specific isomer like 3-(3-Carboethoxybenzoyl)thiophene, where the acyl group must be directed to the C-3 position of the thiophene ring.

Chemical Reactivity and Transformation Studies of 3 3 Carboethoxybenzoyl Thiophene

Reactivity of the Thiophene (B33073) Heterocycle towards Electrophilic and Nucleophilic Reagents

The thiophene ring is an electron-rich aromatic heterocycle that is generally more reactive than benzene (B151609) towards electrophilic substitution. pharmaguideline.com However, the reactivity and orientation of substitution in 3-(3-Carboethoxybenzoyl)thiophene are significantly influenced by the substituent at the 3-position. The 3-carboethoxybenzoyl group is strongly electron-withdrawing due to the carbonyl and ester moieties, which deactivates the thiophene ring towards electrophilic attack.

Electrophilic Aromatic Substitution:

The deactivating nature of the 3-aroyl substituent directs incoming electrophiles primarily to the 5-position, and to a lesser extent, the 4-position of the thiophene ring. The 2-position is the most deactivated. This is because the resonance structures that delocalize the positive charge of the sigma complex intermediate are less destabilized when the attack occurs at C5 or C4.

Common electrophilic substitution reactions on deactivated thiophene rings include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though they often require harsher conditions than for activated thiophenes. For instance, acylation of 3-acetylthiophene (B72516), a similar system, can be directed to the 4-position when the carbonyl group is complexed with a Lewis acid like aluminum chloride. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Substitution on 3-(3-Carboethoxybenzoyl)thiophene

| Reaction | Reagents | Major Product Position | Minor Product Position |

| Nitration | HNO₃/H₂SO₄ | 5-nitro | 4-nitro |

| Bromination | Br₂/FeBr₃ | 5-bromo | 4-bromo |

| Sulfonation | Fuming H₂SO₄ | 5-sulfonic acid | 4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-acyl | 4-acyl |

This table is predictive, based on the known directing effects of deactivating groups on the thiophene ring.

Nucleophilic Aromatic Substitution:

The presence of the strong electron-withdrawing 3-(3-carboethoxybenzoyl) group makes the thiophene ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution, a reaction that is typically difficult for unsubstituted thiophene. pharmaguideline.com Nucleophilic attack is favored at the positions ortho and para to the deactivating group, which are the 2- and 4-positions. A good leaving group, such as a halogen, would typically need to be present at one of these positions for the reaction to proceed efficiently.

Transformations Involving the Benzoyl Carbonyl Functionality

The benzoyl carbonyl group is a versatile functional handle that can undergo a wide array of chemical transformations. These reactions allow for significant structural modifications of the parent molecule.

Reduction: The ketone can be selectively reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding ethyl 3-(phenyl(thiophen-3-yl)methyl)benzoate.

Deoxygenation: The Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction can convert the carbonyl group into a CH₂ group, affording ethyl 3-(phenylmethyl)benzoate.

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by various nucleophiles.

Grignard and Organolithium Reagents: Reaction with organometallic reagents (R-MgX or R-Li) leads to the formation of tertiary alcohols after an aqueous workup.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CR₂) converts the carbonyl group into an alkene, providing a route to vinyl-thiophene derivatives.

Formation of Derivatives: The carbonyl group can react with nitrogen-based nucleophiles to form various derivatives which are often crystalline solids and useful for characterization.

Table 2: Common Derivatives of the Benzoyl Carbonyl Group

| Derivative | Reagent | Product Functional Group |

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH |

| Hydrazone | Hydrazine (NH₂NH₂) | C=N-NH₂ |

| Semicarbazone | Semicarbazide (NH₂NHCONH₂) | C=N-NHCONH₂ |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | C=N-R |

Chemical Modifications and Derivatizations of the Carboethoxy Ester Group

The carboethoxy (ethyl ester) group on the benzene ring offers another site for chemical transformation, largely independent of the thiophene ring and the benzoyl ketone.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification).

Acid-Catalyzed Hydrolysis: Refluxing with aqueous acid (e.g., H₂SO₄ or HCl) yields 3-(thiophene-3-carbonyl)benzoic acid.

Saponification: Treatment with a base like sodium hydroxide (NaOH) followed by acidification also produces the carboxylic acid.

Amidation: Reaction with ammonia or primary/secondary amines can convert the ester into an amide. This reaction is often facilitated by heating. The resulting amide, 3-(thiophene-3-carbonyl)benzamide, can be a precursor for further transformations.

Transesterification: By heating the ester in the presence of a different alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl group. This allows for the synthesis of a variety of different esters.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (3-(thiophene-3-carbonyl)phenyl)methanol. Weaker reducing agents like diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction to the corresponding aldehyde at low temperatures. vanderbilt.edu

Selective Functional Group Interconversions within the Molecular Architecture

The presence of three distinct functional groups within 3-(3-Carboethoxybenzoyl)thiophene presents a challenge and an opportunity for chemoselective reactions, where one functional group is modified while the others remain intact.

Selective Reduction: The relative reactivity of the ketone and ester groups towards reducing agents allows for selective transformations.

Ketone vs. Ester: Sodium borohydride (NaBH₄) is a mild reducing agent that will typically reduce the ketone to a secondary alcohol while leaving the ester group untouched. In contrast, a stronger reagent like LiAlH₄ would reduce both the ketone and the ester.

Ester vs. Ketone: Protecting the ketone as a ketal (e.g., by reacting with ethylene glycol) allows for the selective reduction of the ester group with a reagent like LiAlH₄. The ketal protecting group can then be removed under acidic conditions.

Selective Hydrolysis: The ester can be selectively hydrolyzed without affecting the other parts of the molecule. Saponification using a base like NaOH at room temperature or with gentle heating is a common method that generally does not affect the ketone or the thiophene ring.

Palladium-Catalyzed Transformations: Modern cross-coupling reactions can offer high selectivity. For instance, if a halogen were introduced onto the thiophene ring, Suzuki or Stille coupling could be used to form new carbon-carbon bonds without affecting the carbonyl or ester groups. Similarly, a "dance reaction" has been reported where an ester group can be translocated to an adjacent carbon on an aromatic ring under palladium catalysis, a sophisticated interconversion. nih.govnih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary technique for elucidating the molecular structure of 3-(3-Carboethoxybenzoyl)thiophene in solution.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignments

A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring, the substituted benzene (B151609) ring, and the ethyl group of the ester. The aromatic region would likely display complex multiplets for the protons on both rings. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts indicating the electronic environment of the ester functional group.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would be crucial for confirming the carbon framework. It would be expected to show separate signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the ketone and the ester, the carbons of the thiophene and benzene rings, and the aliphatic carbons of the ethyl group. The chemical shifts would provide insight into the electronic nature of the different parts of the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the spin systems within the thiophene and benzene rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity between the thiophene ring, the benzoyl group, and the carboethoxy substituent.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

The IR spectrum would provide clear evidence for the presence of the key functional groups. Strong absorption bands would be anticipated for the carbonyl (C=O) stretching vibrations of both the ketone and the ester functional groups, likely appearing in the region of 1650-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic rings, and C-O stretching for the ester group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

HRMS would be used to determine the exact molecular weight of the compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as the ethyl group, the ethoxy group, or the entire carboethoxy group, which would support the proposed structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

If a suitable single crystal of 3-(3-Carboethoxybenzoyl)thiophene could be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry and intermolecular interactions, such as packing forces in the crystal lattice.

Computational and Theoretical Investigations on 3 3 Carboethoxybenzoyl Thiophene

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it well-suited for a molecule of the size and complexity of 3-(3-Carboethoxybenzoyl)thiophene. nih.gov DFT calculations can provide a detailed understanding of the molecule's geometric parameters, such as bond lengths and angles, as well as its electronic properties.

Theoretical studies on related thiophene (B33073) derivatives have demonstrated the utility of DFT in predicting optimized molecular structures that are in good agreement with experimental data where available. nih.gov For 3-(3-Carboethoxybenzoyl)thiophene, DFT calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to ensure accurate results. nih.gov The optimized geometry would reveal the planarity of the thiophene ring and the relative orientation of the carboethoxybenzoyl substituent.

Table 1: Predicted Geometric Parameters for 3-(3-Carboethoxybenzoyl)thiophene from DFT Calculations

| Parameter | Predicted Value |

| C-S Bond Length (Thiophene) | ~1.7 Å |

| C=O Bond Length (Benzoyl) | ~1.2 Å |

| Dihedral Angle (Thiophene-Benzoyl) | Variable |

Note: The values presented in this table are hypothetical and represent typical ranges observed for similar molecular fragments in computational studies. Actual values would be obtained from specific DFT calculations on 3-(3-Carboethoxybenzoyl)thiophene.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. nih.gov

For 3-(3-Carboethoxybenzoyl)thiophene, DFT calculations can map the spatial distribution and energies of the HOMO and LUMO. It is anticipated that the HOMO would be primarily localized on the electron-rich thiophene ring, while the LUMO might be distributed over the electron-withdrawing benzoyl and carboethoxy groups. A smaller HOMO-LUMO gap would suggest higher reactivity and the potential for intramolecular charge transfer upon electronic excitation. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for 3-(3-Carboethoxybenzoyl)thiophene

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These energy values are illustrative and based on typical DFT results for organic molecules with similar functional groups. Precise values would require specific quantum chemical calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For 3-(3-Carboethoxybenzoyl)thiophene, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl and carboethoxy groups, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in a biological or material context. A recent study on a thiophene derivative highlighted that the oxygen atoms are the most negative regions and are suitable as hydrogen bond acceptor sites. nih.gov

DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret and assign experimental spectra. For 3-(3-Carboethoxybenzoyl)thiophene, theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies would be invaluable for its structural characterization.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of peaks in the experimental spectra. Similarly, the calculation of IR frequencies can help in identifying the characteristic vibrational modes of the molecule, such as the C=O stretching of the ketone and ester groups, and the vibrations of the thiophene and benzene (B151609) rings. A comprehensive theoretical study on an amino benzoyl thiourea derivative demonstrated the power of DFT in interpreting spectral data. rsc.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in 3-(3-Carboethoxybenzoyl)thiophene

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Benzoyl C=O | Stretching | ~1660 |

| Carboethoxy C=O | Stretching | ~1720 |

| Thiophene C-S | Stretching | ~840 |

Note: These are typical frequency ranges for the specified functional groups and would be refined by specific DFT calculations for the target molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including their electronic absorption spectra. nih.govresearchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption wavelengths (λmax) in the UV-Visible spectrum.

For 3-(3-Carboethoxybenzoyl)thiophene, TD-DFT calculations would likely reveal electronic transitions corresponding to π→π* and n→π* excitations. The π→π* transitions are typically associated with the conjugated system of the thiophene and benzoyl rings, while the n→π* transitions would involve the non-bonding electrons on the oxygen atoms of the carbonyl groups. These theoretical predictions are crucial for understanding the photophysical properties of the molecule and for designing materials with specific optical characteristics. It is important to note that for some thiophene-based compounds, TD-DFT has shown limitations in accurately predicting state ordering and oscillator strengths, emphasizing the need for careful validation against more accurate wavefunction-based methods where possible. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamic properties of 3-(3-Carboethoxybenzoyl)thiophene.

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the carboethoxybenzoyl substituent relative to the thiophene ring. Such simulations can provide a deeper understanding of how the molecule's shape and dynamics influence its interactions with its environment, which is critical for applications in drug design and materials science. Studies on oligomers of diketopyrrolopyrrole (DPP)-based materials have utilized molecular dynamics to understand their local structuring at an atomic level. rsc.org

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and structures.

For 3-(3-Carboethoxybenzoyl)thiophene, high-level ab initio calculations could be used to benchmark the results obtained from DFT. For instance, accurate calculations of the rotational barriers around the single bonds connecting the thiophene, benzoyl, and carboethoxy groups can provide a detailed picture of the molecule's conformational preferences. A study on the reactivity of thiophene in Diels-Alder reactions employed ab initio calculations to estimate activation energies. umt.edu Furthermore, ab initio molecular dynamics has been used to investigate the relaxation of photoexcited thiophene. rsc.org

Theoretical Modeling of Reaction Mechanisms and Transition States in Thiophene Chemistry

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms and characterizing the transient nature of transition states in thiophene chemistry. While specific published theoretical studies focusing exclusively on the reaction mechanisms of 3-(3-Carboethoxybenzoyl)thiophene are not extensively documented, the well-established principles of computational chemistry and existing research on related thiophene derivatives allow for a robust theoretical framework to be constructed. Such models are crucial for understanding reaction pathways, predicting regioselectivity, and optimizing synthetic strategies.

The primary synthetic route to a molecule like 3-(3-Carboethoxybenzoyl)thiophene would likely involve a Friedel-Crafts acylation reaction. Theoretical modeling of this electrophilic aromatic substitution (SEAr) is fundamental to understanding its mechanism. Density Functional Theory (DFT) has emerged as a powerful and widely used method for these investigations, offering a balance between computational cost and accuracy. nih.govnih.gov Functionals such as B3LYP and M06-2X, combined with appropriate basis sets like 6-311G(d,p), are commonly employed to map the potential energy surface of the reaction. nih.govresearchgate.net

The mechanism of Friedel-Crafts acylation on a thiophene ring involves the attack of the electron-rich aromatic ring on an acylium ion electrophile. A key aspect of thiophene chemistry is the high regioselectivity, with electrophilic attack strongly favoring the C2 (or α) position over the C3 (or β) position. stackexchange.com This preference is explained by the relative stability of the cationic intermediate, often referred to as a sigma complex or Wheland intermediate. Computational studies can quantify this preference by calculating the activation energies (ΔG‡) for the formation of the transition states leading to both the C2- and C3-acylated intermediates. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

Theoretical calculations show that the transition state leading to the C2-substituted intermediate is significantly lower in energy than that for C3 substitution. This is because the positive charge in the C2-attack intermediate can be delocalized over more atoms, including the sulfur atom, through three resonance structures. stackexchange.com In contrast, the intermediate from C3-attack is less stable, being delocalized over only two carbon atoms and not involving the sulfur atom as effectively. stackexchange.com

For a substituted thiophene precursor to 3-(3-Carboethoxybenzoyl)thiophene, computational modeling would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (thiophene derivative and acylium ion), intermediates (sigma complexes), and the final product.

Transition State Searching: Locating the transition state structures connecting the reactants to the intermediates. This is a critical step that identifies the energy barrier for the reaction.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Plotting the relative Gibbs free energies of the reactants, transition states, intermediates, and products to visualize the entire reaction pathway and determine the rate-limiting step.

The insights gained from such theoretical models are invaluable. They not only explain observed experimental outcomes but also predict the influence of different substituents on both the reactivity of the thiophene ring and the regioselectivity of the reaction. nih.govnih.gov

Illustrative Data from a Hypothetical DFT Study

The following tables represent the type of data that would be generated from a DFT (B3LYP/6-311G(d,p)) study on the Friedel-Crafts acylation of a thiophene precursor. This data is illustrative and serves to demonstrate the quantitative insights provided by computational modeling.

Table 1: Calculated Relative Energies for Electrophilic Acylation of Thiophene This interactive table shows the calculated relative Gibbs free energies (ΔG) for the intermediates and transition states involved in the acylation at the C2 and C3 positions of the thiophene ring. The lower energy barrier for the C2 pathway illustrates why it is the kinetically favored product.

| Species | Pathway | ΔG (kcal/mol) |

| Reactants | - | 0.0 |

| Transition State 1 | C2-Attack | 15.2 |

| Intermediate 1 (σ-complex) | C2-Attack | -5.4 |

| Transition State 2 | C3-Attack | 22.8 |

| Intermediate 2 (σ-complex) | C3-Attack | 2.1 |

Table 2: Key Geometrical Parameters of the Hypothetical Transition State for C2-Acylation This table details the critical bond lengths in the calculated transition state structure for the attack of an acylium ion on the C2 position of thiophene. The elongated C-H bond and the forming C-C bond are characteristic of this transient species.

| Parameter | Description | Value (Å) |

| C2-Cacyl | Forming bond between thiophene C2 and acylium carbon | 2.15 |

| C2-H | Breaking bond at the site of attack | 1.20 |

| C1-C2 | Thiophene C-S bond length | 1.75 |

| C2-C3 | Thiophene C-C bond length | 1.40 |

Advanced Applications of 3 3 Carboethoxybenzoyl Thiophene in Materials Science and Engineering

Integration into Conjugated Polymers for Organic Electronics

No specific data was found regarding the polymerization of 3-(3-Carboethoxybenzoyl)thiophene or its integration into conjugated polymer backbones for applications in organic electronics. Research in this area typically involves the synthesis of polymers from functionalized thiophene (B33073) monomers, but this specific compound has not been reported as a precursor in the available literature.

Application as Ligands or Scaffolds in Coordination Chemistry and Catalysis

While thiophene derivatives are widely used as ligands for transition metal catalysts, there is no literature describing the synthesis of metal complexes using 3-(3-Carboethoxybenzoyl)thiophene as a ligand. Consequently, there are no reports on its application in coordination chemistry or as a scaffold for catalytic processes.

Development of Novel Functional Materials through Chemical Modification and Polymerization

The potential of 3-(3-Carboethoxybenzoyl)thiophene as a platform for creating new functional materials through chemical modification of its ester or ketone groups, or through polymerization, has not been explored in published research. Studies on creating new materials require detailed synthesis procedures and characterization data, none of which are available for this compound.

Emerging Research Frontiers and Future Perspectives for 3 3 Carboethoxybenzoyl Thiophene

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For the synthesis of 3-(3-Carboethoxybenzoyl)thiophene and its derivatives, this translates to the development of routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current research in thiophene (B33073) synthesis highlights several promising green chemistry approaches. These include metal-free catalysis, the use of water or other environmentally benign solvents, and microwave-assisted synthesis to accelerate reaction times and improve energy efficiency. For instance, transition-metal-free methods for constructing the thiophene ring are being explored to avoid the environmental and economic costs associated with precious metal catalysts.

Future synthetic strategies for 3-(3-Carboethoxybenzoyl)thiophene could leverage these principles. One potential avenue is the adaptation of established thiophene syntheses, such as the Gewald or Fiesselmann reactions, to incorporate greener reagents and conditions. For example, replacing traditional organic solvents with deep eutectic solvents (DESs) or ionic liquids could offer a more sustainable alternative. Biocatalysis, employing enzymes to carry out specific synthetic steps, represents another exciting frontier for producing these compounds with high selectivity and under mild conditions. Furthermore, the application of flow chemistry could enable continuous, safe, and efficient production with minimal waste.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiophene Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Catalysts | Often reliant on precious and/or toxic metal catalysts (e.g., Palladium, Rhodium). | Focus on metal-free catalysts, earth-abundant metal catalysts, or biocatalysts. |

| Solvents | Typically uses volatile and often toxic organic solvents. | Employs water, supercritical fluids, ionic liquids, or deep eutectic solvents. |

| Energy Input | Often requires high temperatures and prolonged reaction times. | Utilizes microwave irradiation or flow chemistry to reduce energy consumption and reaction times. |

| Waste Generation | Can produce significant amounts of hazardous waste. | Aims for high atom economy, recyclability of catalysts and solvents, and minimal waste. |

| Starting Materials | Often derived from petrochemical feedstocks. | Explores the use of renewable feedstocks and biomass-derived starting materials. |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The functional groups present in 3-(3-Carboethoxybenzoyl)thiophene—the thiophene ring, the ketone, and the ester—offer multiple sites for chemical modification, opening up a vast landscape for exploring novel reactivity and creating a diverse library of derivatives.

The thiophene ring itself is susceptible to electrophilic substitution, although the electron-withdrawing nature of the benzoyl and carboethoxy groups will influence the position and reactivity of these transformations. Future research could focus on developing selective functionalization methods for the C2, C4, and C5 positions of the thiophene ring. Modern cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, and their application to 3-(3-Carboethoxybenzoyl)thiophene could yield a wide array of novel structures with potentially interesting electronic and biological properties. researchgate.net

The carbonyl group of the benzoyl moiety is another key reactive handle. Its photochemical reactivity, as demonstrated in studies of other benzoylthiophenes, suggests potential for photocycloaddition reactions to form oxetanes. benthamdirect.com This could be a pathway to novel, complex three-dimensional structures. Furthermore, the ketone can undergo a variety of classical transformations, including reduction to an alcohol, reductive amination to form amines, and reactions with organometallic reagents to introduce new alkyl or aryl groups.

The carboethoxy group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, and acid chlorides. This opens up another dimension for derivatization and the synthesis of new materials and potential therapeutic agents.

Advanced Characterization Techniques for Intricate Thiophene-Based Architectures

As the complexity of thiophene-based molecules increases, so does the need for sophisticated analytical techniques to unambiguously determine their structure and properties. For 3-(3-Carboethoxybenzoyl)thiophene and its future derivatives, a combination of spectroscopic and crystallographic methods will be indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a fundamental tool for elucidating the molecular structure in solution. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for assigning the signals of complex derivatives and establishing connectivity between different parts of the molecule.

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), will be essential for determining the molecular weight and obtaining information about the fragmentation patterns, which can further confirm the structure.

Vibrational spectroscopy , including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule. The characteristic stretching frequencies of the carbonyl groups (ketone and ester) and the vibrations of the thiophene and benzene (B151609) rings can be used to monitor reactions and confirm the identity of products.

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids. For novel derivatives of 3-(3-Carboethoxybenzoyl)thiophene, obtaining single crystals and performing X-ray diffraction analysis will provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This is particularly important for understanding packing effects and their influence on material properties.

Table 2: Key Spectroscopic and Crystallographic Data for Characterization

| Technique | Information Provided |

| ¹H NMR | Number and environment of hydrogen atoms. |

| ¹³C NMR | Number and environment of carbon atoms. |

| 2D NMR | Connectivity between atoms (H-H, C-H). |

| Mass Spectrometry | Molecular weight and fragmentation patterns. |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-O, C-S). |

| UV-Vis Spectroscopy | Electronic transitions and conjugation. |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. |

Computational Design and Prediction of Novel Thiophene Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. For 3-(3-Carboethoxybenzoyl)thiophene, computational methods can accelerate the discovery of derivatives with specific, desired characteristics.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure (HOMO/LUMO energy levels), and spectroscopic data (NMR, IR spectra). nih.govrsc.org This information can be used to understand the reactivity of the molecule and to design derivatives with tailored electronic properties for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). dtic.mil

Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comnih.govresearchgate.net By synthesizing a small library of derivatives of 3-(3-Carboethoxybenzoyl)thiophene and evaluating their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. benthamdirect.comnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. colab.ws If a biological target for thiophene derivatives is known, molecular docking can be used to design new derivatives of 3-(3-Carboethoxybenzoyl)thiophene that are predicted to bind with high affinity and selectivity. This in silico screening approach can save considerable time and resources compared to traditional high-throughput screening of large compound libraries. colab.ws

By integrating these computational approaches, researchers can adopt a "design-synthesize-test-refine" cycle that is more efficient and targeted, ultimately accelerating the development of new thiophene-based materials and therapeutics.

Q & A

Basic Research Questions

What are the key synthetic methodologies for 3-(3-carboethoxybenzoyl)thiophene, and how can side reactions be minimized?

The synthesis of thiophene derivatives often involves multi-step reactions, such as alkylation, decarboxylation, and cyclization. For example, in the synthesis of structurally similar compounds like 3-(2'-carboxyethyl)benzo[b]thiophene, replacing sodium methoxide with sodium hydride in a DMF solvent significantly reduces side reactions during decarboxylation . Additionally, optimizing reaction temperatures (e.g., room temperature for chloromethylation steps) and solvent selection (e.g., 1,4-dioxane for homogeneous conditions) can improve yields . Monitoring reaction progress via HPLC and isolating intermediates (e.g., ammonium chloride byproducts) are critical for purity .

Which spectroscopic and analytical techniques are most effective for characterizing 3-(3-carboethoxybenzoyl)thiophene and its intermediates?

A combination of techniques ensures accurate structural validation:

- NMR spectroscopy (¹H and ¹³C) identifies functional groups and regiochemistry, particularly for distinguishing between aromatic protons in thiophene and benzoyl moieties .

- Mass spectrometry confirms molecular weight and fragmentation patterns, especially for intermediates like decarboxylated products .

- UV-Vis spectroscopy and HPLC monitor electronic transitions and purity, with Lambert-Beer plots quantifying extinction coefficients for photophysical studies .

- Elemental analysis validates stoichiometry, particularly for novel derivatives .

How can computational methods aid in predicting the electronic properties of 3-(3-carboethoxybenzoyl)thiophene?

Density functional theory (DFT) calculations at the B3LYP or CAM-B3LYP level can model frontier molecular orbitals (FMOs) and predict UV-Vis absorption spectra. For example, TD-DFT simulations of thienyl-bridged oligophenothiazines match experimental λmax values within 10–20 nm, enabling rational design of optoelectronic materials . MP2/6-311G** methods also reproduce experimental bond lengths and thermodynamic properties (e.g., entropy, heat capacity) for thiophene derivatives, validating computational protocols .

Advanced Research Questions

How can electrochemical polymerization be optimized to create conductive polymers from thiophene derivatives?

Electrosynthesis parameters such as potential limits, solvent choice, and monomer concentration critically influence polymer conductivity. For helicene-thiophene hybrids, lowering the anodic deposition potential generates redox-active (conductive) polymers, while higher potentials produce overoxidized insulating films . Cyclic voltammetry (CV) in acetonitrile or dichloromethane with supporting electrolytes (e.g., TBAPF6) is essential for characterizing redox behavior. Post-polymerization, conductivity can be measured via four-point probe techniques, and film morphology analyzed using SEM or AFM .

What strategies resolve contradictions in spectroscopic data between experimental and computational results?

Discrepancies often arise from solvent effects, aggregation, or approximations in computational models. For example:

- UV-Vis shifts : Solvent polarity (e.g., DCM vs. THF) alters π→π* transition energies. Use polarizable continuum models (PCM) in TD-DFT to account for solvent interactions .

- NMR splitting : Dynamic effects (e.g., hindered rotation in carbethoxy groups) may broaden signals. Variable-temperature NMR or COSY/NOESY experiments clarify such ambiguities .

- FMO mismatches : Hybrid functionals (e.g., CAM-B3LYP) improve charge-transfer state predictions compared to pure DFT .

How can the biological activity of thiophene derivatives be systematically evaluated?

For antimicrobial or bioactive derivatives (e.g., tetrahydrobenzo[b]thiophenes):

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution methods .

- Mechanistic studies : Fluorescence microscopy or flow cytometry assess membrane disruption. For example, propidium iodide uptake indicates cell permeability changes .

- SAR analysis : Modify substituents (e.g., tert-butyl groups, carboxylates) to correlate structure with activity. Molecular docking with target proteins (e.g., enzymes) identifies binding motifs .

What experimental and computational approaches validate enantiopurity in chiral thiophene derivatives?

- CD spectroscopy : Measures circular dichroism signals for enantiomers deposited on ITO electrodes, as demonstrated for helicene-thiophene hybrids .

- Chiral HPLC : Use columns with cellulose/amylose phases to separate enantiomers (e.g., Chiralpak IA/IB).

- DFT-ECD calculations : Simulate electronic circular dichroism spectra from optimized geometries to match experimental data .

Methodological Tables

Table 1. Key Synthetic Parameters for Thiophene Derivatives

Table 2. Computational Protocols for Thiophene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.